N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines indazole, oxazole, and pyridine moieties, making it a versatile candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions that include the formation of the indazole and oxazole rings, followed by their coupling with the pyridine moiety. Common synthetic strategies include:
Transition Metal-Catalyzed Reactions: These reactions often employ catalysts such as copper or palladium to facilitate the formation of the indazole and oxazole rings.
Reductive Cyclization Reactions: These reactions involve the reduction of nitro or azido precursors to form the desired heterocyclic rings.
Consecutive Formation of C–N and N–N Bonds: This method involves the use of azidobenzaldehydes and amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes:
Catalyst Optimization: Using more efficient catalysts to reduce reaction times and improve yields.
Solvent Selection: Choosing solvents that enhance the solubility of intermediates and final products.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease pathways . For example, it may inhibit kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds containing the indazole moiety, such as indazole-3-carboxamides, share structural similarities and may exhibit similar biological activities.
Oxazole Derivatives:
Pyridine Derivatives: Pyridine-containing compounds, such as pyridine-4-carboxamides, are structurally related and may have comparable properties.
Uniqueness
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of indazole, oxazole, and pyridine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H16FN5O2 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(4-fluoro-1H-indazol-3-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16FN5O2/c1-8(2)13-7-10(14-9(3)24-26-18(14)20-13)17(25)21-16-15-11(19)5-4-6-12(15)22-23-16/h4-8H,1-3H3,(H2,21,22,23,25) |
InChI Key |
LLCICRQHTZOUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
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